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molecular formula C18H20O2 B8683514 cis-1,4-Dibenzyloxy-2-butene

cis-1,4-Dibenzyloxy-2-butene

Cat. No. B8683514
M. Wt: 268.3 g/mol
InChI Key: SHOJWWNYFPQUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102895

Procedure details

To a solution of 6.0 g (0.022 mol) of 1,4-bis-(benzyloxy)-2-butene in 80 ml of dichloromethane was added 5.4 g (0.022 mol) of m-chloroperbenzoic acid (purity: 70%) in four portions under ice-cooling and stirring. The resulting mixture was stirred at the same temperature for 1 hour. After filtering off the white precipitate thus formed, the filtrate was poured into a 10% aqueous solution of sodium hydrosulfite. The mixture was extracted with dichloromethane, washed with water and dried. After distilling off the solvent, the obtained residue was purified by column chromatography (silica gel, hexane/ether) to thereby give 4.2 g of 1,4-bis(benzyloxy)-2,3-epoxybutane as a colorless liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]=[CH:11][CH2:12][O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:29])C=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>ClCCl>[CH2:1]([O:8][CH2:9][CH:10]1[O:29][CH:11]1[CH2:12][O:13][CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=CCOCC1=CC=CC=C1
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtering off the white precipitate
CUSTOM
Type
CUSTOM
Details
thus formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by column chromatography (silica gel, hexane/ether)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1C(COCC2=CC=CC=C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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